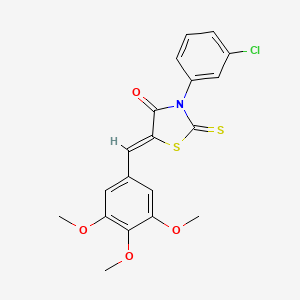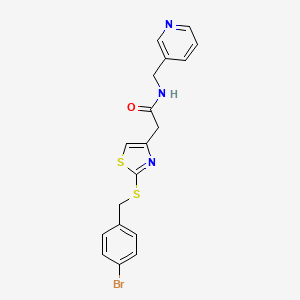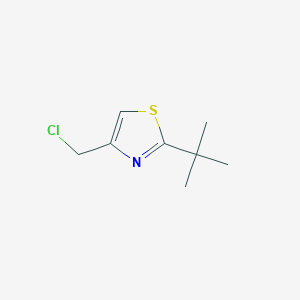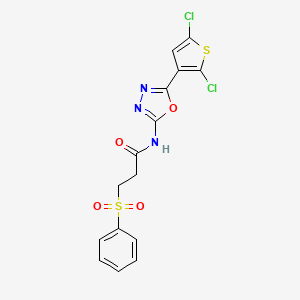
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-2-phenoxyacetamide, also known as FPEA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Piper Chaba Vahl: Chemical Profile and Biological Activities
Piper chaba, also known as Chui Jhal or Choi Jhal, is a spice used in Indian and Bangladeshi cuisines. It possesses various biological activities and is employed in traditional medicine. The plant contains phytoconstituents like dimeric alkaloids and alkamides, showing diverse biological activities such as antimicrobial, anticancer, and anti-inflammatory effects. This review emphasizes the potential of Piper chaba as a source of plant-based therapeutic lead compounds, supporting its usage in traditional medicine (Islam et al., 2020).
African Medicinal Spices and Vegetables: Anticancer Activities
This research explores the ability of African medicinal spices and vegetables to combat malignant diseases. It highlights the cytotoxic extracts from various spices and vegetables, including Piper capense, and their mode of action in cancer cells, such as induction of apoptosis and disruption of the mitochondrial membrane potential. The extracts and compounds exhibit anticancer properties, emphasizing the potential of these natural resources in cancer treatment (Kuete, Karaosmanoğlu, & Sivas, 2017).
Piper Longum L.: Traditional Knowledge and Pharmacological Evidence
Piper longum, commonly known as 'Pippali,' has been traditionally used for treating various conditions. It contains phytochemicals like piperine and piperlongumine, exhibiting a wide range of activities such as anti-inflammatory and anticancer. Despite traditional claims, further scientific validation is required, particularly in the treatment of insomnia, dementia, and epilepsy. The review calls for more research in this direction, highlighting the need for generating toxicological data on human subjects (Yadav, Krishnan, & Vohora, 2020).
Piper Sarmentosum Roxb.: Botany, Traditional Uses, and Pharmacological Activities
Piper sarmentosum Roxb. is a traditional medicinal plant used for treating various illnesses. It contains compounds like alkaloids and flavonoids, showing activities like anti-inflammatory, antineoplastic, and antipyretic. The review underscores the need for further research on the pharmacodynamic constituents of Piper sarmentosum, the understanding of its action mechanism, and the comprehensive evaluation of its medicinal quality (Sun et al., 2020).
Piper Sarmentosum on Bone Health and Fracture Healing
Piper sarmentosum (PS) is traditionally used to treat illnesses, and recent studies suggest it has antioxidant and anti-inflammatory activities. This review summarizes the therapeutic effects of PS on preventing osteoporosis and promoting fracture healing. PS has been studied in animal models and showed promising effects in preventing bone deterioration and improving fracture healing. Further research is suggested to validate these findings (Ekeuku, Chin, & Mohd Ramli, 2022).
Propiedades
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O3/c25-20-9-4-5-10-21(20)27-12-14-28(15-13-27)22(23-11-6-16-30-23)17-26-24(29)18-31-19-7-2-1-3-8-19/h1-11,16,22H,12-15,17-18H2,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAESDTULQDNSBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)COC3=CC=CC=C3)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-2-phenoxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-dimethyl-6-(phenylamino)-5-(3-propoxyphenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2403705.png)

![2-[4-(2-Aminoethyl)phenyl]ethanamine;dihydrochloride](/img/structure/B2403707.png)

![(NE)-N-[[2,4,6-triethyl-3-[(E)-hydroxyiminomethyl]phenyl]methylidene]hydroxylamine](/img/structure/B2403710.png)
![4-(4-hydroxy-3-methoxyphenyl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2403712.png)



![4-bromo-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2403717.png)

![ethyl (2Z)-amino{[(4-fluorophenyl)acetyl]hydrazono}acetate](/img/structure/B2403720.png)
